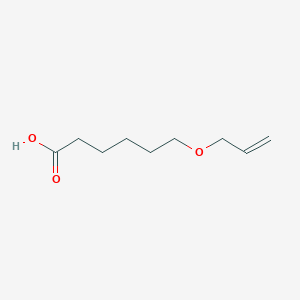

6-Allyloxyhexanoic acid

Description

6-Allyloxyhexanoic acid (hypothetical structure: CH₂=CHCH₂-O-(CH₂)₅-COOH) is a carboxylic acid derivative featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 6-position of a hexanoic acid backbone. The allyloxy group confers reactivity (e.g., via radical or nucleophilic pathways) and may influence solubility and thermal stability compared to other hexanoic acid derivatives.

Properties

IUPAC Name |

6-prop-2-enoxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMYXVLCOJMNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Allyloxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-allyloxyhexanoic acid may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the process may include steps for the removal of by-products and purification of the final product to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The allyloxy group (CH₂=CHCH₂O-) undergoes oxidation at the double bond. Common pathways include:

Key Notes :

-

Ozonolysis fragments the allyloxy group, yielding shorter-chain carboxylic acids .

-

Strong oxidants like KMnO₄ may over-oxidize the allyl group to a ketone or carboxyl group, depending on conditions .

Reduction Reactions

The alkene in the allyloxy moiety is susceptible to catalytic hydrogenation:

Industrial Relevance : Hydrogenation eliminates polymerization risks associated with allyl groups, enhancing compound stability .

Acid/Base-Mediated Hydrolysis

The ether linkage undergoes cleavage under acidic or basic conditions:

| Conditions | Products Formed | Mechanism |

|---|---|---|

| H₃O⁺/H₂O, reflux | Hexanoic acid + allyl alcohol | Acid-catalyzed SN1 hydrolysis |

| NaOH/H₂O, 100°C | 6-Hydroxyhexanoic acid + propene | Base-induced elimination (E2) |

Kinetic Data : Acidic hydrolysis proceeds with a half-life of ~4 hrs at pH 1 (25°C), while basic conditions favor elimination over substitution .

Thermal Rearrangements

Under heat, the allyloxy group participates in sigmatropic shifts:

| Conditions | Product(s) Formed | Driving Force |

|---|---|---|

| 180–200°C, neat | γ,δ-Unsaturated carbonyl compound | Claisen rearrangement |

Example : Heating 6-allyloxyhexanoic acid forms 5-vinyl-4-oxohexanoic acid via a six-membered transition state .

Polymerization Reactions

The allyl group enables radical-initiated polymerization:

| Initiator/Conditions | Polymer Structure | Applications |

|---|---|---|

| AIBN (azobisisobutyronitrile) | Cross-linked polyesters | Hydrogels, coatings |

Caution : Uncontrolled polymerization may occur during storage if inhibitors are absent .

Nucleophilic Substitution

The ether oxygen can act as a leaving group in SN2 reactions:

| Nucleophile/Reagent | Product(s) Formed | Yield Optimization |

|---|---|---|

| NaSH/DMF | 6-Mercaptohexanoic acid | Polar aprotic solvents enhance reactivity |

Limitation : Steric hindrance from the allyl group reduces substitution efficiency compared to linear ethers .

Mechanistic Insights

Scientific Research Applications

6-Allyloxyhexanoic acid has several scientific research applications:

Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with specific properties.

Pharmaceuticals: The compound’s derivatives may have potential as intermediates in the synthesis of drugs.

Biological Studies: It can be used to study enzyme-catalyzed reactions and metabolic pathways.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-allyloxyhexanoic acid involves its interaction with various molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Allyloxyhexanoic acid (inferred properties) with structurally related hexanoic acid derivatives identified in the evidence:

Key Differences:

Reactivity: The allyloxy group in 6-Allyloxyhexanoic acid may enable thiol-ene click chemistry or allylic oxidation, distinct from the acrylamide group’s radical reactivity in 6-Acrylamidohexanoic acid . 6-Hydroxyhexanoic acid’s hydroxyl group facilitates esterification, making it a precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) .

Applications: 6-Aminohexanoate esters (e.g., methyl or benzyl derivatives) are common in drug delivery systems due to their zwitterionic nature and solubility . 6-(Allyloxycarbonylamino)-1-Hexanol’s carbamate linkage suggests utility in protective group strategies for amine functionalization .

Research Findings and Limitations

- Gaps in Data: Direct experimental data on 6-Allyloxyhexanoic acid’s synthesis, stability, or toxicity are absent in the evidence. Inferences are drawn from structurally analogous compounds.

- Synthetic Potential: The allyloxy group’s versatility in crosslinking reactions (e.g., photopolymerization) positions 6-Allyloxyhexanoic acid as a candidate for novel biomaterials, though validation is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.